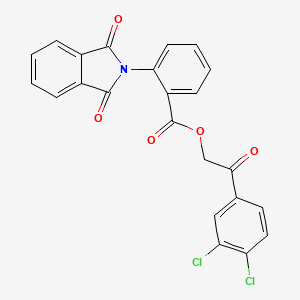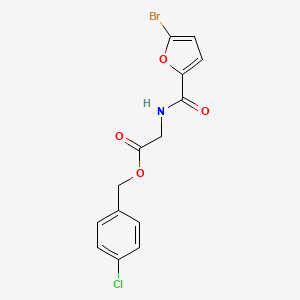![molecular formula C21H13ClO5 B3668331 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668331.png)
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Vue d'ensemble
Description
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that features a benzodioxole moiety and a benzo[c]chromenone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with chloroacetic acid in the presence of a base to form 6-chloro-2H-1,3-benzodioxole.
Coupling Reaction: The benzodioxole intermediate is then coupled with a suitable benzo[c]chromenone precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group in the benzodioxole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cell proliferation.
Modulating Pathways: It can modulate signaling pathways that control cell growth and apoptosis.
Binding to DNA: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2H-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the benzo[c]chromenone structure.
Benzo[c]chromen-6-one: Contains the chromenone structure but lacks the benzodioxole moiety.
Uniqueness
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6H-benzo[c]chromen-6-one is unique due to the combination of the benzodioxole and benzo[c]chromenone structures, which may confer distinct biological activities not seen in the individual components.
Propriétés
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5/c22-17-9-20-19(25-11-26-20)7-12(17)10-24-13-5-6-15-14-3-1-2-4-16(14)21(23)27-18(15)8-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIQVHRWQVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3668250.png)
![7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3668256.png)
![Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B3668267.png)

![N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide](/img/structure/B3668285.png)

![6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3668295.png)
![3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B3668297.png)

![3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668315.png)

![benzyl 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B3668344.png)
![5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3668348.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 5-bromo-2-furoate](/img/structure/B3668355.png)
